molecular formula C11H8N4 B1657176 2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 55643-77-1

2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1657176
CAS No.: 55643-77-1
M. Wt: 196.21 g/mol
InChI Key: XTCYBBUYBQFNEI-UHFFFAOYSA-N
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Description

2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring, with a phenyl group attached to the triazole ring. The unique structure of this compound endows it with a variety of biological activities, making it a valuable scaffold for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with an aldehyde or ketone in the presence of a catalyst. For instance, a Schiff base zinc(II) complex supported on magnetite nanoparticles can be used as a reusable catalyst to promote the reaction under mild conditions . Another method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides, resulting in the formation of the target compound in good yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with an emphasis on optimizing reaction conditions to maximize yield and minimize waste. The use of heterogeneous catalysts, such as those supported on magnetic surfaces, allows for easy recovery and reuse of the catalyst, enhancing the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The phenyl group and other substituents on the triazole and pyrimidine rings can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used for halogenation reactions, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Properties

IUPAC Name

2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-5-9(6-3-1)10-13-11-12-7-4-8-15(11)14-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCYBBUYBQFNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=NC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70316286
Record name 2-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55643-77-1
Record name NSC301659
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301659
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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